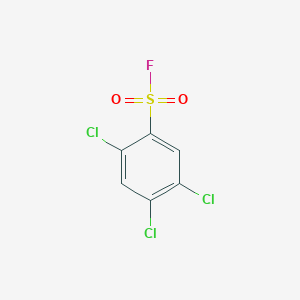

2,4,5-Trichlorobenzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Trichlorobenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C6H2Cl3FO2S and its molecular weight is 263.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediates in Drug Synthesis:

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl fluoride group can facilitate the formation of sulfonamide drugs, which are crucial in treating bacterial infections. Research indicates that derivatives of 2,4,5-trichlorobenzenesulfonyl fluoride exhibit significant biological activity, making them valuable in medicinal chemistry .

Case Study:

A notable study demonstrated the synthesis of a series of sulfonamide antibiotics using this compound as a key intermediate. The resultant compounds showed promising antibacterial properties against resistant strains of bacteria.

Agrochemical Applications

Pesticide Development:

This compound plays a critical role in developing agrochemicals, particularly herbicides and insecticides. Its ability to modify biological activity through structural variations allows for the design of more effective pest control agents.

Case Study:

In one instance, researchers synthesized a new class of herbicides based on this compound. These compounds demonstrated enhanced efficacy against specific weed species while minimizing impact on non-target plants .

Material Science

Polymer Chemistry:

The sulfonyl fluoride moiety is valuable in polymer chemistry for creating functionalized polymers. It can serve as a reactive site for further chemical modifications, enabling the development of materials with tailored properties.

Data Table: Functionalization of Polymers Using Sulfonyl Fluoride

| Polymer Type | Functional Group Introduced | Application Area |

|---|---|---|

| Polyethylene | Sulfonamide | Biomedical devices |

| Polystyrene | Sulfamide | Coatings |

| Polyvinyl Chloride | Fluorinated side chains | Electrical insulation |

Bioconjugation Techniques

Linker for Bioconjugates:

The compound's reactive sulfonyl fluoride group allows it to act as a linker in bioconjugation processes. It can facilitate the attachment of biomolecules to surfaces or other molecules, making it useful in drug delivery systems and diagnostic applications.

Case Study:

A study highlighted the use of this compound in conjugating antibodies to nanoparticles for targeted drug delivery. The resulting constructs showed improved targeting efficiency and reduced side effects in therapeutic applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The sulfonyl fluoride group and chlorine substituents direct nucleophilic attack to specific ring positions. Key reactions include:

Reaction Conditions and Yields

*Yield calculated from 21 g isolated product from 0.2 mole starting material.

↑Yield increased from 34% to 65% with tertiary amine additive.

Mechanism :

-

Step 1 : Base (e.g., DBU) deprotonates the nucleophile or activates the sulfonyl fluoride via hydrogen bonding.

-

Step 2 : Nucleophilic attack occurs at the para position to the sulfonyl group due to electron-withdrawing effects.

-

Step 3 : Fluoride acts as a leaving group, forming stable sulfonate intermediates .

Sulfur-Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride group undergoes rapid exchange with nucleophiles under mild conditions:

Radical Sulfonylation

Under photoredox conditions, 2,4,5-trichlorobenzenesulfonyl fluoride participates in radical chain reactions:

Experimental Evidence

-

Cyclopropylstyrene Probe : Ring expansion product formation confirms radical intermediates .

-

Hammett Analysis : Electron-rich styrenes react faster (ρ = −1.2), supporting a benzylic carbocation intermediate .

Reaction Pathway :

-

Photocatalyst (e.g., Ru(bpy)₃²⁺) oxidizes the sulfonyl fluoride.

-

Sulfonyl radical (RSO₂- ) adds to alkenes, forming carbon-centered radicals.

Electrophilic Fluorination

The compound serves as a fluorinating agent in electrochemical syntheses:

Case Study: Disulfide Oxidation

-

Conditions : Anodic oxidation at 2.0 V, KF electrolyte, 5 min in microflow reactor.

-

Outcome : Converts disulfides to sulfonyl fluorides with 75–90% yield .

Limitations :

Comparative Reactivity

| Reaction Type | Rate Determinant | Functional Group Tolerance |

|---|---|---|

| NAS | Electron-withdrawing group density | Low (sensitive to steric effects) |

| SuFEx | Proximity to cationic residues | High (works in aqueous media) |

| Radical Sulfonylation | Substrate electronic nature (ρ = −1.2) | Moderate (sensitive to O₂) |

This compound’s multifunctional reactivity enables applications in medicinal chemistry (e.g., covalent enzyme inhibitors ) and materials science. Its synthetic utility is enhanced by tunable reaction conditions, with yields significantly improved using organosuperbases or photoredox catalysis .

Propiedades

Número CAS |

26120-89-8 |

|---|---|

Fórmula molecular |

C6H2Cl3FO2S |

Peso molecular |

263.5 g/mol |

Nombre IUPAC |

2,4,5-trichlorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |

Clave InChI |

ZIBJZUAQAYUYHE-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.